molecular formula C14H25NO3 B8049326 Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate

Cat. No.: B8049326
M. Wt: 255.35 g/mol
InChI Key: KUGKSOXAVGDVLK-UHFFFAOYSA-N
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Description

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol. This compound is characterized by its bicyclic structure and the presence of a tert-butyl group, a hydroxymethyl group, and a carbamate functional group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate typically involves the following steps:

  • Starting Material: The synthesis begins with bicyclo[2.2.1]heptane-1,4-dicarboxylic acid.

  • Hydroxymethylation: The dicarboxylic acid undergoes hydroxymethylation to introduce the hydroxymethyl group at the 4-position.

  • Protection: The hydroxymethyl group is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Carbamate Formation: The protected hydroxymethyl compound is then reacted with tert-butyl isocyanate to form the carbamate group.

  • Deprotection: Finally, the protecting group is removed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The carbamate group can be reduced to an amine.

  • Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The major product is 4-(carboxymethyl)bicyclo[2.2.1]heptane-1-yl)methyl)carbamate.

  • Reduction: The major product is 4-(aminomethyl)bicyclo[2.2.1]heptane-1-yl)methyl)carbamate.

  • Substitution: The products depend on the specific nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, while the carbamate group can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate

  • Tert-butyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate

  • Tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-13-4-6-14(8-13,10-16)7-5-13/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGKSOXAVGDVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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